molecular formula C12H14ClNO2 B1468709 1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1343213-62-6

1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468709
CAS No.: 1343213-62-6
M. Wt: 239.7 g/mol
InChI Key: CDASOARGJZOATM-UHFFFAOYSA-N
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Description

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of derivatives with a pyrrolidine ring can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate making it a better leaving group .


Physical and Chemical Properties Analysis

The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

NMR and Mass Spectral Characterization

1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid and its derivatives have been subject to extensive NMR (Nuclear Magnetic Resonance), ESI (Electrospray Ionization) mass spectral, and X-ray structural characterization. These studies offer deep insights into the molecular structure and composition of compounds like spiro[pyrrolidine-2,3′-oxindoles], providing a foundation for understanding their potential applications in various scientific domains (Laihia et al., 2006).

Synthesis and Structural Analysis

The compound has been a focal point in synthetic chemistry, with studies detailing its synthesis, crystal structure, and theoretical computations to understand its properties better. For example, research on methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate highlights the synthetic process, structural characterization, and computation studies, shedding light on the physical and chemical nature of these molecules (Nural et al., 2018).

Chemical Reactions and Functionalization

The chemical reactivity of pyrrolidine-based compounds, including this compound, has been explored, especially in redox-annulations with α,β-unsaturated carbonyl compounds. This exploration not only offers insights into the compound's reactivity but also opens doors to synthesizing various complex molecules, potentially useful in medicinal chemistry and material sciences (Kang et al., 2015).

Extraction and Industrial Application

Research delves into the extraction processes and industrial applications of similar carboxylic acids. For instance, studies on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) provide valuable data on the efficiency of extraction processes and the potential industrial applications of such compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Antimicrobial Activities

The compound and its derivatives have been investigated for their antimicrobial properties. Studies on related compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Nural et al., 2018).

Mechanism of Action

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Biochemical Analysis

Biochemical Properties

1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways . This binding can lead to the inhibition or activation of enzymes, resulting in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to the compound can result in alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Studies have shown that high doses of the compound can result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s distribution and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASOARGJZOATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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